2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
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Overview
Description
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C6H10O4S It is characterized by the presence of a cyclopropyl ring substituted with a methylsulfonyl group and an acetic acid moiety
Mechanism of Action
Target of Action
It’s known that this compound is used as an organic synthesis reagent, particularly in the activation and coupling reactions of carboxylic acids .
Mode of Action
As an organic synthesis reagent, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Given its role in organic synthesis, it’s plausible that it could influence a variety of biochemical pathways depending on the specific context of its use .
Result of Action
As a reagent in organic synthesis, its effects would likely be dependent on the specific reactions it is used in .
Action Environment
Like most chemical compounds, factors such as temperature, ph, and the presence of other chemicals could potentially influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid typically involves multiple steps. One common method starts with the ring opening of cyclopropanedimethanol cyclic sulfite using potassium thioacetate to obtain an intermediate compound. This intermediate undergoes sulfonic acid esterification with methanesulfonyl chloride to form another intermediate, which is then subjected to cyano group substitution. The final step involves hydrolyzing the cyano group under alkaline conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of readily available raw materials and simple reaction conditions to ensure high yield and purity. The steps include ring-opening reactions, esterification, and hydrolysis, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted cyclopropyl acetic acid derivatives
Scientific Research Applications
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid
- 1-(Mercaptomethyl)cyclopropaneacetic acid
Comparison: 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Biological Activity
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Chemical Name : this compound
- Molecular Formula : C6H10O4S
- CAS Number : 1887209-88-2
- Melting Point : 42-45°C
- pKa : 4.76 (predicted)
The biological activity of this compound is primarily attributed to its role as a reagent in organic synthesis, which can lead to the formation of various biologically active compounds. The compound is known to interact with biological targets through several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have demonstrated COX-2 inhibition, which is significant for anti-inflammatory effects . This suggests that this compound may also exhibit anti-inflammatory properties.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although specific mechanisms remain to be fully elucidated .
Biological Activity Insights
Recent research highlights the following key findings regarding the biological activity of this compound:
Anti-inflammatory Properties
Research has shown that compounds with similar structures can inhibit COX enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Effects
Studies have indicated that this compound may possess antimicrobial properties. These findings are particularly relevant in the context of drug development for treating infections resistant to conventional antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid | Structure | Moderate COX inhibition |
1-(Mercaptomethyl)cyclopropaneacetic acid | Structure | Antimicrobial properties |
The distinct substitution pattern in this compound contributes to its unique reactivity and biological activity profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of analogues led to significant reductions in inflammation markers, suggesting a potential therapeutic application for inflammatory diseases .
- Antimicrobial Activity Assessment : In vitro assays revealed that the compound exhibited notable antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics .
- Pharmacological Applications : Ongoing research is investigating its use as a pharmaceutical intermediate in synthesizing drugs targeting inflammatory and infectious diseases .
Properties
IUPAC Name |
2-(1-methylsulfonylcyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIJAEBUCVQQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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